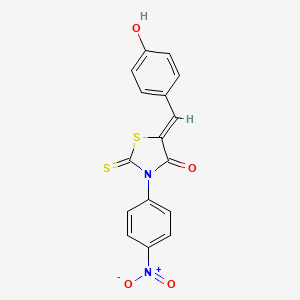
5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. This dye is widely used in the field of biochemistry to study protein aggregation, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T is a thiazole derivative that exhibits fluorescence upon binding to beta-sheet structures.
Mechanism of Action
Thioflavin T binds specifically to beta-sheet structures in protein aggregates. The dye exhibits fluorescence upon binding, which allows for the detection and quantification of beta-sheet structures. The exact mechanism of binding is not fully understood, but it is believed that 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T binds to the grooves between beta-sheet structures.
Biochemical and Physiological Effects
Thioflavin T is a fluorescent dye and does not have any direct biochemical or physiological effects. However, the dye can be used to study the biochemical and physiological effects of protein aggregation. Protein aggregation is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T can be used to study the effects of protein aggregation on cellular function and viability.
Advantages and Limitations for Lab Experiments
Thioflavin T has several advantages for lab experiments. The dye is relatively inexpensive and easy to use. Thioflavin T is also highly specific for beta-sheet structures, which makes it an ideal tool for studying protein aggregation. However, there are also some limitations to using 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T. The dye is not suitable for studying protein aggregates that do not contain beta-sheet structures. Thioflavin T also has limited solubility, which can make it difficult to use in certain experimental settings.
Future Directions
Thioflavin T has many potential future directions in scientific research. One potential direction is the development of new fluorescent dyes that can detect and quantify protein aggregates that do not contain beta-sheet structures. Another potential direction is the use of 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T in vivo to study protein aggregation in living organisms. Thioflavin T could also be used to study the effects of protein aggregation on cellular function and viability in different cell types. Overall, this compound T has many potential future directions in scientific research.
Synthesis Methods
Thioflavin T can be synthesized using a simple one-step reaction. The reaction involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting product is then oxidized using potassium permanganate to form 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Thioflavin T is widely used in scientific research to study protein aggregation. Protein aggregation is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T is used to detect and quantify the amount of beta-sheet structures in protein aggregates. The dye binds specifically to beta-sheet structures and exhibits fluorescence upon binding. This property makes 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T an ideal tool for studying protein aggregation.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S2/c19-13-7-1-10(2-8-13)9-14-15(20)17(16(23)24-14)11-3-5-12(6-4-11)18(21)22/h1-9,19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUMJIVLIVTMZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5264264.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-biphenylcarboxamide](/img/structure/B5264269.png)
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoacetamide](/img/structure/B5264277.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5264282.png)

![3-(butylthio)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264296.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-butanone](/img/structure/B5264299.png)
![2,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5264304.png)
![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
![1,3,3-trimethyl-6-[3-(2-nitrophenyl)-2-propen-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)

